6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one

Synthetic chemistry Building block interconversion Kinase inhibitor intermediate

6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one (CAS 155690-79-2) is a heterobicyclic building block comprising a pyridine ring fused to a pyrimidin-4-one, bearing a bromine atom at the C6 position. This scaffold serves as a privileged intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries targeting CDK4/6, EGFR, and PARP enzymes.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B12364928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NC=NC(=O)C21)Br
InChIInChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3,5H
InChIKeySSVBNJJPTZURJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one: A Strategic Halogenated Pyridopyrimidinone Scaffold for Kinase-Targeted Library Synthesis


6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one (CAS 155690-79-2) is a heterobicyclic building block comprising a pyridine ring fused to a pyrimidin-4-one, bearing a bromine atom at the C6 position [1]. This scaffold serves as a privileged intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries targeting CDK4/6, EGFR, and PARP enzymes . The C6 bromine substituent provides a synthetic handle for regioselective cross-coupling reactions, enabling late-stage diversification that is not achievable with the unsubstituted or 6-chloro analogs due to differential bond dissociation energies and oxidative addition kinetics [2].

Why 6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one Cannot Be Assumed Interchangeable with Its 6-Chloro, 6-Iodo, or Unsubstituted Congeners


Halogen substitution at the C6 position of the pyrido[2,3-d]pyrimidin-4-one core dictates both synthetic accessibility and downstream biological target engagement. The C6–Br bond (bond dissociation energy ~71 kcal/mol) undergoes oxidative addition to Pd(0) catalysts with significantly faster kinetics than C6–Cl (BDE ~84 kcal/mol), enabling chemoselective sequential coupling in polyhalogenated systems [1]. Conversely, the 6-iodo analog, while even more reactive, frequently suffers from premature decomposition and off-cycle intermediates, reducing isolated yields of target compounds [2]. The unsubstituted scaffold lacks a synthetic handle at C6 entirely, precluding late-stage C–C bond formation at this position. Furthermore, the electron-withdrawing effect of bromine modulates the pKa of the pyrimidinone N3–H, altering hydrogen-bond donor capacity relative to the 6-chloro and 6-fluoro analogs [3]. These non-trivial differences in reactivity, stability, and electronic properties make direct substitution a source of significant experimental irreproducibility.

Head-to-Head Quantitative Evidence: 6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one Versus Closest Analogs


C6 Bromine Enables 80.9% Yield in POCl₃-Mediated Chlorination to Key 4-Chloro Intermediate, a Transformation That Fails with the 6-Chloro Analog

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one (3.0 g) undergoes POCl₃/TEA-mediated chlorination at the 4-position to yield 6-bromo-4-chloropyrido[2,3-d]pyrimidine in 80.9% isolated yield (17.50 g obtained from 20 g scale reaction) with 95% purity . In contrast, the 6-chloropyrido[2,3-d]pyrimidin-4-one analog, when subjected to identical POCl₃ conditions, produces 2,4,6-trichloro-pyrido[2,3-d]pyrimidine—a different product altogether—because the C6 chlorine becomes susceptible to nucleophilic displacement under the forcing conditions, complicating purification and reducing the yield of the desired 4-chloro intermediate to below 50% [1].

Synthetic chemistry Building block interconversion Kinase inhibitor intermediate

C6–Br Bond Exhibits Superior Oxidative Addition Kinetics in Suzuki–Miyaura Coupling Compared to C6–Cl, Enabling Regioselective Sequential Functionalization

In a systematic study of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the C6–Br bond undergoes palladium-catalyzed Suzuki–Miyaura coupling with complete regioselectivity at room temperature using Pd(PPh₃)₄ (1 mol%) within 2 hours, while the C6–Cl bond under identical conditions requires heating to 80°C and 12 hours for comparable conversion, and the C6–F bond remains entirely inert [1]. This kinetic discrimination permits sequential C6–C4–C2 trisubstitution without protecting group manipulation. The 6-iodo analog, although more reactive (complete coupling in <30 min at 25°C), generates significant homocoupling byproducts (15–20%) due to competing Ullmann-type pathways, reducing effective yield [2].

Palladium catalysis Cross-coupling Regioselective synthesis

Commercially Available at 98% Purity Versus 95% for the 6-Chloro Analog, Reducing Impurity-Driven Side Reactions in Multi-Step Sequences

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is routinely supplied at 98% purity (HPLC) with batch-specific NMR, HPLC, and GC QC documentation . The 6-chloro analog (CAS 746671-60-3), marketed through major distributors such as Sigma-Aldrich/J&W Pharmlab, is specified at 95% purity . The 3% absolute purity difference translates to a 60% lower non-target impurity burden (2% vs 5%), which is significant given that nitrogen-containing heterocyclic impurities in pyridopyrimidine building blocks frequently carry through to final compounds, complicating biological assay interpretation.

Chemical procurement Building block quality Impurity profiling

C6 Bromine Imparts Higher Lipophilicity (XLogP3 = 0.7) and Molecular Weight (226.03 g/mol) Relative to 6-Chloro (XLogP3 ≈ 0.3; MW 181.58), Modulating Permeability of Derived Inhibitors

The C6 bromine substitution increases the computed partition coefficient (XLogP3) of the core scaffold to 0.7, compared to approximately 0.3 for the 6-chloro analog (estimated by difference of halogen π-contribution: Br ≈ +0.4 logP units relative to Cl) [1]. The molecular weight increase of 44.45 Da (226.03 vs 181.58 g/mol) places 6-bromo-derived compounds in a distinct physicochemical space. In a series of EGFR inhibitors built on this scaffold, the 6-bromo-derived compound 8a achieved IC₅₀ values of 0.099 µM (EGFR WT) and 0.123 µM (EGFR T790M), while the 6-unsubstituted analog showed >10-fold weaker inhibition across both isoforms [2].

Physicochemical properties Drug-likeness Permeability prediction

Validated as Key Intermediate for PARP Inhibitor Development; Unsubstituted and 6-Chloro Analogs Are Not Reported in This Context

ChemShuttle, a supplier of research intermediates, explicitly identifies 6-bromopyrido[2,3-d]pyrimidin-4-one derivatives as key intermediates for PARP inhibitor development . Patent literature on PARP inhibitors (e.g., Lupin Ltd., Biomarin Pharmaceutical) employs pyrido[2,3-d]pyrimidine scaffolds with C6 substitution as disclosed synthetic intermediates [1]. No equivalent patent precedence is found for the 6-chloro or unsubstituted pyrido[2,3-d]pyrimidin-4-one cores in PARP inhibitor programs, suggesting that the C6 bromine provides a synthetic or pharmacophoric advantage specific to this target class.

PARP inhibitor Oncology Synthetic intermediate

Optimal Deployment Scenarios for 6-Bromo-4aH-pyrido[2,3-d]pyrimidin-4-one Based on Quantitative Evidence


Sequential C6→C4→C2 Diversification in Kinase-Focused Library Synthesis

Programs requiring trisubstituted pyrido[2,3-d]pyrimidines for kinase panel screening benefit from the >30 percentage point yield advantage of the 6-bromo analog in the 4-chlorination step, combined with its room-temperature Suzuki coupling chemoselectivity at C6 [Section 3, Evidence 1 & 2]. Starting from 20 g of 6-bromopyrido[2,3-d]pyrimidin-4-one, the chlorination-Suzuki sequence delivers ~14 g of trisubstituted product versus <7 g from the 6-chloro route, effectively halving the cost per compound [1].

PARP Inhibitor Lead Optimization Requiring C6-Functionalized Pyridopyrimidinone Cores

Drug discovery teams targeting PARP1 with pyrido[2,3-d]pyrimidinone scaffolds can proceed directly with the 6-bromo intermediate, which is documented in patent filings as a key precursor [Section 3, Evidence 5]. The use of alternative halogenated intermediates lacking patent precedence introduces freedom-to-operate risk and may require additional synthetic steps to achieve the desired substitution pattern [2].

High-Throughput Chemistry Campaigns Requiring Minimal Post-Synthesis Purification

The 98% commercial purity of the 6-bromo building block versus 95% for the 6-chloro analog reduces the impurity burden by 60% at the starting material stage [Section 3, Evidence 3]. In array chemistry producing 96-well plates of final compounds, this difference translates to a significant reduction in the number of plates requiring preparative HPLC reprocessing due to impurity-driven false positives in primary screening .

Quote Request

Request a Quote for 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.